molecular formula C9H5BrFNO B13913614 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile

Cat. No.: B13913614
M. Wt: 242.04 g/mol
InChI Key: WOGHHPJIBWCKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzofuran, characterized by the presence of bromine, fluorine, and a nitrile group

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H5BrFNO/c10-7-3-8(11)6(4-12)9-5(7)1-2-13-9/h3H,1-2H2

InChI Key

WOGHHPJIBWCKDR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C21)Br)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The selective introduction of a fluorine atom.

    Formation of the Nitrile Group:

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding reduced products.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxides or reduced forms of the compound .

Scientific Research Applications

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 4-Bromo-2,3-difluorobenzaldehyde

Uniqueness

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups within the benzofuran structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C10H7BrFNO, with a molecular weight of approximately 246.07 g/mol. Its structure features a benzofuran core with bromine and fluorine substituents that may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, the inhibition of embryonic ectoderm development (EED) has emerged as a novel therapeutic strategy in cancer treatment. Compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines, particularly in hematological malignancies like KARPAS422 cells, where IC50 values as low as 12 nM have been reported for related compounds .

The mechanism by which this compound exerts its biological effects likely involves the modulation of specific protein targets within cancer cells. For example, the presence of halogen atoms such as bromine and fluorine can enhance binding affinity to target proteins through halogen bonding interactions. This has been observed in related compounds that inhibit key oncogenic pathways .

In Vitro Studies

In vitro studies on related dihydrobenzofuran derivatives have shown significant inhibition of cell growth in various cancer cell lines. For example, one study reported that compounds with similar substituents to this compound exhibited IC50 values ranging from 10 nM to 40 nM against different cancer types .

Table 1: Summary of Biological Activity Data for Related Compounds

Compound NameTargetIC50 (nM)Cell Line
EEDi-5285EED12KARPAS422
Compound with Fluorine SubstituentEED18KARPAS422
Related Benzofuran DerivativeUnknown30MCF-7

In Vivo Studies

Preclinical studies have also been conducted to evaluate the in vivo efficacy of related compounds. These studies often focus on pharmacokinetic profiles and tumor growth inhibition in animal models. For instance, a related compound demonstrated significant tumor reduction in xenograft models when administered at specified doses .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile, and what challenges arise during halogenation?

Answer:
A plausible route involves bromination and fluorination of a dihydrobenzofuran precursor. For bromination, use CBr₄ with PPh₃ under inert conditions, as demonstrated for analogous 2-bromo-dihydrobenzofurans, though yields may vary due to steric and electronic effects . Fluorination could employ electrophilic agents (e.g., Selectfluor) or halogen exchange. Key challenges include:

  • Regioselectivity: Competing bromination at adjacent positions (e.g., para vs. meta) may require directing groups.
  • Low yields: Similar syntheses of 2-bromo-7-hydroxybenzofuran derivatives report <30% yields due to side reactions .
    Purification via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol) is recommended.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign dihydrobenzofuran ring protons (δ 2.5–4.0 ppm for CH₂ groups) and aromatic signals (δ 6.5–8.0 ppm). Overlapping peaks can be resolved using 2D techniques (HSQC, HMBC).
  • FT-IR: Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~270–280 Da).
  • X-ray Crystallography: Resolve dihydrobenzofuran ring conformation and substituent orientation if single crystals are obtainable .

Advanced: How can computational modeling optimize cross-coupling reactions involving the bromine substituent?

Answer:

  • DFT Calculations: Predict activation energies for Suzuki-Miyaura couplings using boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid ). Assess steric effects of the dihydrobenzofuran ring on palladium catalyst coordination.
  • Solvent Screening: Use COSMO-RS simulations to identify polar aprotic solvents (e.g., DMF, THF) that stabilize transition states.
  • Regioselectivity Analysis: Compare Fukui indices to prioritize reactive sites for coupling .

Advanced: What strategies resolve contradictions between experimental and computational NMR data?

Answer:

  • Dynamic Effects: Account for ring puckering in the dihydrobenzofuran moiety using molecular dynamics (MD) simulations to explain peak splitting.
  • Solvent Correction: Apply PCM models in Gaussian/NMRshiftDB to adjust for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).
  • Paramagnetic Additives: Use shift reagents (e.g., Eu(fod)₃) to simplify overlapping aromatic signals experimentally .

Basic: Which functional groups in this compound are most reactive, and how can they be modified?

Answer:

  • Bromine: Participate in cross-coupling (Suzuki, Heck) with boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid ).
  • Nitrile: Hydrolyze to carboxylic acid (H₂SO₄/H₂O) or reduce to amine (LiAlH₄).
  • Fluorine: Typically inert but enhances electron-withdrawing effects, influencing reactivity of adjacent groups.

Advanced: How does the dihydrobenzofuran scaffold influence bioactivity in drug discovery?

Answer:

  • Conformational Rigidity: The saturated ring reduces entropy penalties in target binding. Compare with bioactive dihydrobenzofuran derivatives (e.g., anticoagulants ).
  • Electron Effects: Fluorine and nitrile groups modulate lipophilicity (logP) and hydrogen-bonding capacity. Use QSAR models to predict absorption (e.g., AlogPS ).
  • In Silico Docking: Screen against kinase or GPCR targets using AutoDock Vina, parameterizing force fields for halogen bonding .

Basic: What purification techniques are effective for isolating this compound from halogenated byproducts?

Answer:

  • Column Chromatography: Use gradient elution (hexane → EtOAc) on silica gel. Monitor fractions by TLC (UV/iodine staining).
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from analogs (e.g., 4-bromo-2,6-difluorobenzonitrile ).
  • HPLC: Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation (>97% by HLC ).

Advanced: How can kinetic isotope effects (KIEs) elucidate nitrile reaction mechanisms?

Answer:

  • Deuterium Labeling: Synthesize deuterated analogs (e.g., CD₃CN as solvent) to study H/D exchange in hydrolysis.
  • Isotopic Fractionation: Measure ¹³C/¹²C ratios via GC-IRMS to distinguish nucleophilic (SN2) vs. radical pathways.
  • Time-Resolved FT-IR: Track nitrile depletion (2250 cm⁻¹) and intermediate formation (e.g., amide at 1650 cm⁻¹) .

Key Intermediates and Analogs (Referenced from Evidence)

Compound NameCAS RNUse CaseReference
4-Bromo-2-fluorophenylboronic acid216393-64-5Suzuki coupling
4-Bromo-2,6-difluorobenzonitrile123843-67-4Nitrile reactivity studies
2-Bromo-4-chlorophenylacetonitrile52864-54-7Halogenation comparisons

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.